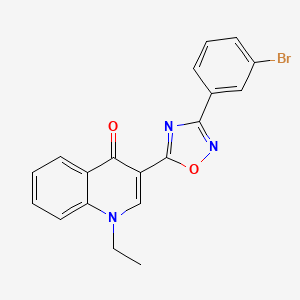

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Description

3-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group at position 3 and an ethyl group at position 1 of the quinoline moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, often enhancing pharmacological activity in drug discovery .

Properties

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O2/c1-2-23-11-15(17(24)14-8-3-4-9-16(14)23)19-21-18(22-25-19)12-6-5-7-13(20)10-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJUPEHPHSPTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16BrN3O

- Molecular Weight : 396.25 g/mol

- CAS Number : 1291862-31-1

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their wide-ranging biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated inhibitory effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting that modifications in the oxadiazole structure can enhance antiproliferative activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Derivatives of oxadiazole have shown promising results against bacterial strains, with some achieving EC50 values as low as 8.72 µg/mL against Xanthomonas axonopodis . This suggests that the compound could be effective in treating bacterial infections.

The biological activity of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Interference with Cell Signaling : They may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of oxadiazole derivatives:

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Oxadiazole-Containing Compounds

Table 2: Spectroscopic Data for Selected Analogs

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one?

Answer:

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent .

- Quinoline core modification : Alkylation of the quinolin-4(1H)-one scaffold with ethyl groups via nucleophilic substitution, followed by coupling with the pre-synthesized oxadiazole-bromophenyl intermediate .

- Purification : Recrystallization in methanol/ethanol or chromatography for isolating high-purity products .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on:

- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy :

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during oxadiazole formation?

Answer:

- Temperature control : Refluxing in anhydrous dichloromethane (DCM) or toluene minimizes side reactions .

- Catalyst selection : Using p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Regioselectivity : Pre-activation of the bromophenyl precursor via nitrile intermediates ensures correct oxadiazole ring orientation .

Advanced: What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors) using crystallographic data from homologous proteins .

- QSAR studies : Regression analysis of substituent effects (e.g., bromine’s electron-withdrawing impact) on activity .

- DFT calculations : Optimizing geometry at the B3LYP/6-31G(d) level to predict electronic properties and reactivity .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

Answer:

- Dose-response validation : Replicate assays under standardized conditions (e.g., IC₅₀ in multiple cell lines) .

- Metabolic stability assays : Test hepatic microsomal degradation to identify discrepancies between in vitro potency and in vivo bioavailability .

- Structural analogs : Compare activity trends across derivatives to isolate functional group contributions (e.g., bromophenyl’s role in target binding) .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?

Answer:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .

- Temperature gradients : Gradual cooling from 40°C to 4°C promotes ordered lattice formation .

- Additives : Small molecules (e.g., crown ethers) may stabilize intermolecular interactions in the crystal lattice .

Advanced: How does the bromine substituent influence the compound’s electronic and steric properties?

Answer:

- Electron effects : Bromine’s electronegativity increases oxadiazole’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions .

- Steric hindrance : The 3-bromophenyl group’s ortho position may restrict rotation, favoring planar conformations critical for π-π stacking with biological targets .

- Spectroscopic impact : Bromine’s heavy atom effect quenches fluorescence, complicating optical assays but simplifying NMR interpretation .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinoline ketone group .

- pH stability : Avoid strongly acidic/basic conditions to prevent oxadiazole ring opening .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Answer:

- Enzyme inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .

- Mutagenesis studies : Modify suspected binding residues in the enzyme (e.g., His³⁰⁷ in kinase targets) to confirm interaction sites .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.